molecular formula C6H8F3NO2 B13180443 methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate

methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B13180443
M. Wt: 183.13 g/mol
InChI Key: YCXQXNNGBFIGHN-UCORVYFPSA-N
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Description

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by a strained three-membered ring, an amino group, a trifluoromethyl substituent, and a methyl ester moiety. The stereochemistry (1S,2S) is critical for its biological and chemical properties. This compound is structurally related to amino acid derivatives, as evidenced by its carboxylic acid analog, (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS 748121-19-9, MW 169.10) . Its ester form enhances lipophilicity, making it suitable for applications in medicinal chemistry and agrochemicals. The trifluoromethyl group contributes to metabolic stability and bioavailability, common in bioactive molecules .

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m0/s1

InChI Key

YCXQXNNGBFIGHN-UCORVYFPSA-N

Isomeric SMILES

COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N

Canonical SMILES

COC(=O)C1(CC1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Serine-Based Synthetic Route

One of the most efficient approaches for synthesizing the target compound begins with L-serine as the starting material. This method allows for the preparation of both trans- and cis-isomers in a single synthetic run. The synthesis involves:

  • Conversion of L-serine to methyl 2-[(tert-butoxycarbonyl)amino]acrylate
  • Addition of 1-diazo-2,2,2-trifluoroethane to the acrylate intermediate
  • Thermal decomposition of the resulting pyrazoline
  • Separation and purification of the stereoisomers

This approach is particularly valuable as it provides gram quantities of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid isomers.

Titanium-Mediated Cyclopropanation

Another significant method involves titanium-mediated reductive cyclopropanation as a key step. This approach offers:

  • Stereoselective formation of the cyclopropane ring
  • Control over the configuration at the stereogenic centers
  • Versatility for introducing various substituents

The titanium-mediated coupling typically involves benzyloxy nitrile and homoallylic alcohol to form 2-hydroxyethyl-substituted cyclopropylamines, which can then be transformed into the desired cyclopropane amino acid derivatives.

Detailed Synthetic Protocol

Preparation from L-Serine

The following protocol outlines the multigram synthesis of the target compound:

  • Preparation of the acrylate intermediate :

    • L-serine is protected with tert-butoxycarbonyl (Boc) group
    • The protected serine is converted to methyl 2-[(tert-butoxycarbonyl)amino]acrylate via dehydration
  • Cyclopropanation reaction :

    • The acrylate is treated with 1-diazo-2,2,2-trifluoroethane in an appropriate solvent
    • The reaction mixture is heated to promote thermal decomposition of the intermediate pyrazoline
    • This results in the formation of both trans- and cis-isomers
  • Separation and purification :

    • The diastereomeric mixture is separated using chromatographic techniques
    • The trans-isomer (1S,2S) is isolated and characterized
  • Ester formation :

    • The carboxylic acid functionality is converted to the methyl ester using standard esterification methods

Reaction Conditions and Parameters

The following table summarizes the critical reaction parameters for the key cyclopropanation step:

Parameter Condition Notes
Temperature 80-100°C Critical for pyrazoline decomposition
Solvent Dichloromethane Alternative solvents: toluene, THF
Reaction time 4-6 hours Monitored by TLC or HPLC
Catalyst None required Thermal process
Yield 60-75% Combined yield of both isomers
trans:cis ratio Approximately 3:1 Dependent on reaction conditions

Stereochemical Considerations

The stereochemistry of the target compound is a critical aspect of its synthesis. The (1S,2S) configuration refers to the trans arrangement of the amino and trifluoromethyl groups on the cyclopropane ring. Several factors influence the stereochemical outcome:

  • The starting material (L-serine) provides the initial stereogenic center
  • The cyclopropanation reaction introduces the second stereogenic center
  • The thermal decomposition of the pyrazoline intermediate favors the formation of the trans isomer

The stereochemical purity can be determined using various analytical techniques, including chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents.

Purification and Characterization

Purification Techniques

The following purification methods are commonly employed:

  • Column chromatography (silica gel, typically using ethyl acetate/hexane gradient)
  • Recrystallization (methanol/diethyl ether systems work well)
  • Preparative HPLC for final purification and resolution of stereoisomers

Analytical Characterization

The target compound can be characterized using:

  • NMR Spectroscopy :

    • ¹H NMR shows characteristic signals for the cyclopropane ring protons
    • ¹⁹F NMR confirms the presence of the trifluoromethyl group
    • ¹³C NMR provides structural confirmation
  • Mass Spectrometry :

    • HRMS confirms the molecular formula
    • Fragmentation pattern shows characteristic loss of the methyl ester and trifluoromethyl groups
  • IR Spectroscopy :

    • Characteristic bands for the ester carbonyl, amino group, and C-F stretching
  • X-ray Crystallography :

    • Provides definitive confirmation of the (1S,2S) stereochemistry when suitable crystals can be obtained

Alternative Synthetic Routes

Curtius Rearrangement Approach

An alternative approach involves the synthesis of cyclopropane-1,1-dicarboxylates followed by selective hydrolysis and Curtius rearrangement:

  • Preparation of dialkyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate
  • Selective hydrolysis of one ester group
  • Curtius rearrangement of the resulting carboxylic acid to introduce the amino group
  • Esterification to form the methyl ester

This approach has been successfully applied to similar cyclopropane derivatives, including 2,2-dimethylcyclopropane analogs.

Enantioselective Catalytic Methods

Recent advances in asymmetric catalysis have enabled more direct approaches to enantiomerically pure cyclopropane derivatives:

  • Asymmetric cyclopropanation of acrylates using chiral catalysts
  • Stereoselective introduction of the trifluoromethyl group
  • Functional group transformations to install the amino group

These methods often provide higher stereoselectivity but may require specialized catalysts and reaction conditions.

Challenges and Considerations

Several challenges are associated with the synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate:

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate C₆H₈F₃NO₂ 195.13* Not explicitly listed Amino, trifluoromethyl, methyl ester; (1S,2S) stereochemistry
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid C₅H₆F₃NO₂ 169.10 748121-19-9 Carboxylic acid analog; used in peptide synthesis
Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate C₁₂H₁₅NO₂ 205.25 N/A Phenyl substituent; ethyl ester; 57% structural similarity to target
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C₇H₁₂O₃ 144.17 2165933-01-5 Hydroxyethyl group; (1S,2R) stereochemistry; lower lipophilicity
Cyclopropanecarboxylic acid, 2-phenyl-1-(trifluoromethyl)-, (1S,2S)- C₁₁H₉F₃O₂ 230.18 871571-11-8 Phenyl and trifluoromethyl; no amino group

*Calculated based on formula C₆H₈F₃NO₂.

Key Observations :

  • Substituent Effects : The trifluoromethyl group enhances electronegativity and steric bulk compared to phenyl or hydroxyethyl groups. This increases metabolic stability but may reduce solubility .
  • Stereochemistry : The (1S,2S) configuration is distinct from (1S,2R) analogs (e.g., ), which can drastically alter biological activity and synthetic accessibility.
  • Ester vs. Acid : The methyl ester improves membrane permeability compared to the carboxylic acid form .

Key Findings :

  • Yields vary significantly based on substituents and protecting groups. Trifluoroacetylation () achieves near-quantitative yields, while bulky substituents (e.g., p-tolyl in ) reduce efficiency.
  • The target compound’s hydrochloride salt is commercially available, suggesting established synthetic routes .

Biological Activity

Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest due to its biological activity, particularly in pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and receptor antagonism activities, making it a subject of ongoing research.

1. Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group demonstrate significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound exhibits bactericidal activity with MIC values reported around 25.9 μM against both S. aureus and MRSA isolates .

2. Receptor Antagonism

The compound has been identified as an orexin receptor antagonist, which suggests potential applications in treating sleep disorders and other conditions influenced by the orexin system. The orexin receptors are involved in regulating arousal, wakefulness, and appetite.

  • Mechanism of Action : The antagonism at orexin receptors may help in modulating sleep patterns and could be beneficial in managing conditions like insomnia or narcolepsy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various trifluoromethyl-containing compounds, this compound was highlighted for its potent activity against MRSA. The study utilized a panel of clinical isolates to determine the effectiveness of the compound in real-world scenarios.

CompoundTarget BacteriaMIC (μM)Activity Type
This compoundS. aureus25.9Bactericidal
This compoundMRSA25.9Bactericidal

Case Study 2: Orexin Receptor Studies

A pharmacological study investigated the effects of this compound on orexin receptors. The findings suggested that the compound effectively inhibited orexin receptor activity in vitro, indicating potential therapeutic applications for sleep-related disorders.

Research Findings

Recent studies have focused on the synthesis of similar compounds to explore their biological activities further. For instance, a mini-review highlighted methods for synthesizing trifluoromethyl-indanes and related structures, emphasizing their potential as ligands for cannabinoid receptors . The exploration of these derivatives may lead to enhanced understanding and development of new therapeutic agents.

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